4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of BTA-related compounds involves various chemical reactions. For instance, the reduction of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-benzylidene-thiazol-2-amine with NaBH4 leads to the formation of a compound with antitumor activity, as described in one study . Another paper discusses the synthesis of a compound by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde, which also exhibits antitumor properties . These methods provide a basis for the synthesis of BTA and its derivatives.
Molecular Structure Analysis
The molecular and supramolecular structures of BTA-related compounds have been analyzed using single-crystal X-ray diffraction (SC-XRD) and spectroscopic data . Computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods have been employed to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are then compared with experimental data . These studies help in understanding the molecular geometry and electronic properties of BTA.
Chemical Reactions Analysis
The chemical reactivity of BTA-related compounds can be inferred from their interactions and the formation of intermolecular hydrogen bonds, as observed in the crystal structures . The presence of functional groups like the thiazol-2-amine moiety and tert-butyl group can influence the reactivity and the types of reactions these compounds can undergo, such as condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of BTA-related compounds, such as their crystal systems, space groups, and cell parameters, have been determined through X-ray diffraction studies . Theoretical calculations have provided additional information on thermal properties, rotational constants, zero-point vibrational energies, and nonlinear optical properties like dipole moment and hyperpolarizabilities . These properties are crucial for understanding the behavior of BTA in different environments and for potential applications in materials science.
Safety And Hazards
properties
IUPAC Name |
4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(14)15-11/h4-8H,1-3H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCNUVGFUGMTOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350109 | |
Record name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
81529-61-5 | |
Record name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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